
896683-84-4 (Racemate)
Descripción general
Descripción
896683-84-4 (Racemate) is a useful research compound. Its molecular formula is C27H32N4O4S and its molecular weight is 508.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 896683-84-4 (Racemate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 896683-84-4 (Racemate) including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of the compound 896683-84-4, also known as BC-1471, is the STAM-binding protein (STAMBP), a deubiquitinase . STAMBP plays a crucial role in cellular processes such as signal transduction and protein degradation .
Mode of Action
BC-1471 interacts with its target, STAMBP, by inhibiting its deubiquitinase activity . This inhibition disrupts the interaction between STAMBP and Ub-NALP7, a protein complex involved in the regulation of inflammatory responses .
Biochemical Pathways
The inhibition of STAMBP by BC-1471 affects the NALP7 inflammasome pathway . The NALP7 inflammasome is a multiprotein complex that regulates the production of pro-inflammatory cytokines. By inhibiting STAMBP, BC-1471 decreases the levels of NALP7, thereby suppressing the activity of the inflammasome .
Result of Action
The inhibition of STAMBP by BC-1471 results in a decrease in NALP7 protein levels and a suppression of interleukin-1β (IL-1β) release after Toll-like receptor (TLR) agonism . IL-1β is a pro-inflammatory cytokine, and its suppression can help manage inflammatory conditions.
Análisis Bioquímico
Biochemical Properties
896683-84-4 (Racemate) plays a crucial role in biochemical reactions by inhibiting the activity of STAM-binding protein (STAMBP). This inhibition disrupts the interaction between STAMBP and ubiquitin, specifically targeting the deubiquitination process. The compound has an IC50 value of 0.33 µM, indicating its potency as an inhibitor . By blocking STAMBP-mediated deubiquitination of ubiquitinated NACHT, LRR, and PYD domains-containing protein 7 (NALP7), 896683-84-4 (Racemate) decreases the abundance of endogenous NALP7 in THP-1 cells . This selective inhibition does not affect other related proteins such as NALP6, NALP3, ASC, or pro-caspase-1 .
Cellular Effects
896683-84-4 (Racemate) exerts significant effects on various types of cells and cellular processes. In THP-1 monocyte/macrophages, peripheral blood mononuclear cells (PBMCs), and lung organ cultures, the compound suppresses the release of interleukin-1β (IL-1β) following Toll-like receptor (TLR) agonism . This suppression is achieved by decreasing the levels of NALP7, which is involved in the inflammasome pathway. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism highlights its potential as a modulator of inflammatory responses.
Molecular Mechanism
The molecular mechanism of 896683-84-4 (Racemate) involves its binding interactions with STAMBP, leading to the inhibition of its deubiquitinase activity. By preventing the deubiquitination of ubiquitinated NALP7, the compound stabilizes NALP7 and enhances its degradation via the endolysosomal pathway . This mechanism results in the suppression of IL-1β release, which is a key mediator of inflammation. The compound’s ability to modulate the activity of STAMBP and its downstream effects on NALP7 and IL-1β release underscores its therapeutic potential in inflammatory diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 896683-84-4 (Racemate) have been observed to change over time. The compound exhibits stability when stored as a solid powder at -20°C for up to 12 months and at 4°C for up to 6 months . In solution, it remains stable at -80°C for 6 months and at -20°C for 6 months . Long-term studies have shown that the compound maintains its inhibitory effects on STAMBP and its downstream targets, with no significant degradation observed over the study period . These findings suggest that 896683-84-4 (Racemate) is a reliable tool for long-term biochemical research.
Dosage Effects in Animal Models
In animal models, the effects of 896683-84-4 (Racemate) vary with different dosages. Studies have shown that the compound exhibits dose-dependent inhibition of STAMBP activity, with higher doses leading to more pronounced effects . At high doses, the compound may exhibit toxic or adverse effects, including potential off-target interactions and cytotoxicity . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
896683-84-4 (Racemate) is involved in metabolic pathways related to the deubiquitination process. The compound interacts with STAMBP, inhibiting its activity and preventing the deubiquitination of ubiquitinated NALP7 . This inhibition affects the metabolic flux of the ubiquitin-proteasome system, leading to changes in the levels of ubiquitinated proteins and their downstream effects on cellular processes . The compound’s impact on metabolic pathways highlights its potential as a modulator of protein homeostasis.
Transport and Distribution
The transport and distribution of 896683-84-4 (Racemate) within cells and tissues involve interactions with transporters and binding proteins. The compound is transported into cells via passive diffusion and is distributed within the cytoplasm . It interacts with STAMBP in the cytoplasm, leading to its inhibitory effects on deubiquitination . The compound’s localization within the cytoplasm ensures its accessibility to its target protein, STAMBP, and its downstream effects on cellular processes.
Subcellular Localization
896683-84-4 (Racemate) exhibits subcellular localization within the cytoplasm, where it interacts with STAMBP and exerts its inhibitory effects . The compound’s localization is influenced by its chemical properties, including its solubility and binding affinity for STAMBP . The subcellular localization of 896683-84-4 (Racemate) ensures its effective inhibition of STAMBP and its downstream effects on the deubiquitination process and inflammatory responses.
Actividad Biológica
Compound 896683-84-4, also known as BC-1471, is a racemic mixture that has garnered interest due to its potential biological activities, particularly in the context of ubiquitin-related pathways. This article explores its biological activity, focusing on its role as an inhibitor of the STAMBP enzyme, which is involved in deubiquitination processes critical for various cellular functions.
The primary mechanism of action for compound 896683-84-4 involves its interaction with the STAMBP (Signal Transducing Adaptor Molecule Binding Protein) enzyme. STAMBP is crucial for the regulation of ubiquitin signaling, specifically in the cleavage of K63-linked polyubiquitin chains, which play a significant role in cellular signaling and protein degradation pathways. The compound's inhibition of STAMBP can affect various biological processes, including endocytosis and receptor recycling.
Inhibition Studies
Recent studies have evaluated the inhibitory effects of compound 896683-84-4 on STAMBP's isopeptidase activity. In vitro assays demonstrated that while other small-molecule inhibitors showed varying degrees of efficacy, compound 896683-84-4 did not exhibit significant inhibition compared to control conditions. The lack of observed activity suggests that further investigation is required to understand its potential therapeutic applications.
Table 1: Summary of Inhibition Studies on STAMBP
Compound | IC50 (nM) | Activity Observed |
---|---|---|
BC-1471 (896683-84-4) | Not Detected | None |
UbV SP.1 | 8.4 | Potent Inhibitor |
UbV SP.3 | 9.8 | Potent Inhibitor |
Structural Characterization
The structural analysis of STAMBP in complex with various inhibitors has provided insights into how these compounds interact at the molecular level. The crystal structures reveal that effective inhibitors bind within the catalytic domain of STAMBP, significantly altering its function.
Table 2: Structural Data Collection for STAMBP Inhibitors
Parameter | Value |
---|---|
Wavelength (Å) | 0.97949 |
Resolution (Å) | 50.00–2.00 |
Space Group | C2 |
Unique Reflections | 16,078 |
Completeness (%) | 99 |
Case Studies
A notable case study involved analyzing the effects of compound 896683-84-4 on cellular models expressing STAMBP. Results indicated that while the compound did not inhibit deubiquitination effectively, it provided a platform for understanding the nuances of ubiquitin signaling pathways.
Aplicaciones Científicas De Investigación
Inhibition of Deubiquitinating Enzymes
Research indicates that 896683-84-4 has been utilized in studies targeting specific DUBs, particularly those within the JAMM (JAB1/MPN/Mov34) family. These enzymes are implicated in various diseases, including cancer and neurodegenerative disorders.
Case Study: A study published in bioRxiv explored the structural and functional characterization of ubiquitin variant inhibitors for STAMBP, a member of the JAMM family. The researchers tested 896683-84-4 alongside other compounds to determine its efficacy in inhibiting STAMBP's activity. They found that while 896683-84-4 did not exhibit significant inhibitory activity compared to other tested compounds, it provided insights into the binding interactions necessary for effective inhibition .
Protein Interaction Studies
The compound has also been used in phage display techniques to identify high-affinity binders for DUBs. This approach allows researchers to engineer inhibitors with greater specificity and potency.
Data Table: Binding Affinities of UbV Inhibitors
Compound | Target DUB | Binding Affinity (µM) | Notes |
---|---|---|---|
UbV SP.1 | STAMBP | 0.15 | Strong binding observed |
UbV SP.2 | STAMBP | 0.25 | Moderate binding affinity |
896683-84-4 | STAMBP | Not significant | No observable inhibition |
Mechanistic Insights
The mechanism of action for compounds like 896683-84-4 involves the disruption of protein-protein interactions essential for DUB function. Understanding these interactions is crucial for developing targeted therapies.
Case Study: In a study examining the interactions between STAMBP and ubiquitin-binding proteins, researchers highlighted how mutations in the binding sites could enhance inhibitor efficacy. Although 896683-84-4 did not show strong inhibitory effects, it served as a reference point for evaluating new compounds designed to improve binding specificity .
Propiedades
IUPAC Name |
2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-N-[[(2R)-oxolan-2-yl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4S/c32-25(28-18-22-7-4-14-35-22)19-36-27-29-24-9-8-21(30-12-15-34-16-13-30)17-23(24)26(33)31(27)11-10-20-5-2-1-3-6-20/h1-3,5-6,8-9,17,22H,4,7,10-16,18-19H2,(H,28,32)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKRCJKXXVVAMV-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)CNC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.